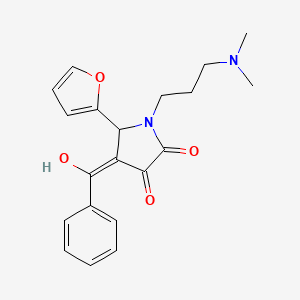

4-benzoyl-1-(3-(dimethylamino)propyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one

Description

The compound 4-benzoyl-1-(3-(dimethylamino)propyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one (hereafter referred to as the "target compound") is a pyrrolone derivative characterized by:

Properties

IUPAC Name |

(4E)-1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-21(2)11-7-12-22-17(15-10-6-13-26-15)16(19(24)20(22)25)18(23)14-8-4-3-5-9-14/h3-6,8-10,13,17,23H,7,11-12H2,1-2H3/b18-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXXFLBLZNMKGM-FBMGVBCBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-benzoyl-1-(3-(dimethylamino)propyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one, also known by its chemical identifiers such as CID 2908988, is a pyrrole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a complex structure that integrates furan and pyrrole moieties, which are often associated with various pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 344.4 g/mol. The structure includes a dimethylamino group, a furan ring, and a hydroxy group, which contribute to its biological properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing similar structural features can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

A study conducted on pyrrole derivatives demonstrated that modifications in the furan and pyrrole rings enhanced cytotoxicity against various cancer cell lines, including A-431 and Jurkat cells. The IC50 values for these compounds were lower than those of standard chemotherapeutics like doxorubicin, indicating superior potency in certain cases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary assays suggest that it exhibits activity against a range of bacterial strains, attributed to the presence of the furan and pyrrole structures which are known to disrupt microbial membranes.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuroprotective Effects

Emerging evidence suggests that the compound may possess neuroprotective properties. The dimethylamino group is hypothesized to enhance blood-brain barrier permeability, potentially allowing for central nervous system (CNS) effects. In vitro studies have indicated that similar compounds can reduce oxidative stress in neuronal cells, which is critical in neurodegenerative conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The presence of the dimethylamino group appears to be significant for enhancing solubility and bioavailability, while the furan ring contributes to antioxidant activity.

Key SAR Insights:

- Dimethylamino Group: Enhances solubility and CNS penetration.

- Furan Ring: Contributes to antioxidant properties.

- Hydroxy Group: May play a role in receptor interactions and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key analogs differ in substituents at positions 1, 4, and 5, affecting molecular weight (MW), melting point (mp), and synthetic yield.

*Calculated based on formula; †Estimated from molecular formula.

Key Trends:

- Position 1: Hydroxypropyl substituents (e.g., 19–25) generally yield higher-melting solids (248–265°C) compared to alkylamino groups (e.g., 128–130°C for 41). The dimethylamino group in the target compound may enhance solubility due to its basicity .

- Position 4 : Electron-withdrawing groups (e.g., 4-chloro in 51) increase molecular polarity, while ethoxy (41) or methyl (19–20) groups modulate lipophilicity. The thiazole-carbonyl group in introduces heterocyclic diversity .

- Position 5 : Bulky substituents (e.g., 4-tert-butylphenyl in 20) correlate with higher melting points (263–265°C), whereas electron-deficient groups (e.g., 3-trifluoromethylphenyl in 25) reduce synthetic yield (9%) due to steric or electronic hindrance .

Electronic and Steric Effects

- Electron-Withdrawing Groups : The 3-trifluoromethylphenyl group in 25 lowers yield (9%) and mp (205–207°C), likely due to reduced crystallinity and increased steric demand .

- Hydrogen Bonding: The 3-hydroxy group in all analogs enables tautomerism and intramolecular H-bonding, stabilizing enol forms (as seen in for related hydroxypyrazoles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.